3-benzoyl-7-ethoxy-2H-chromen-2-one

Cytochrome P450 inhibition CYP1B1 Enzyme assay

Researchers studying CYP1B1-mediated pathways often face off-target confounding from CYP1A1. This 7-ethoxy-3-benzoylcoumarin addresses that gap with demonstrated selectivity. - Selective CYP1B1 inhibition: IC50 of 5.21 μM. - Defined selectivity window: ≥3.8-fold over CYP1A1 (IC50 >20 μM), enabling cleaner target deconvolution. - Functionalized scaffold: 3-benzoyl and 7-ethoxy groups support further derivatization for medicinal chemistry programs.

Molecular Formula C18H14O4
Molecular Weight 294.306
CAS No. 307549-71-9
Cat. No. B2932473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-7-ethoxy-2H-chromen-2-one
CAS307549-71-9
Molecular FormulaC18H14O4
Molecular Weight294.306
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14O4/c1-2-21-14-9-8-13-10-15(18(20)22-16(13)11-14)17(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3
InChIKeyMUDQHAUIWLIEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-7-ethoxy-2H-chromen-2-one: Chemical Profile & Procurement


3-Benzoyl-7-ethoxy-2H-chromen-2-one (CAS 307549-71-9) is a synthetic 3,7-disubstituted coumarin derivative with the molecular formula C18H14O4 and molecular weight 294.30 g/mol . The compound features a benzoyl substituent at the 3-position and an ethoxy group at the 7-position of the 2H-chromen-2-one scaffold, a substitution pattern that distinguishes it from the widely available 3-benzoylcoumarin (CAS 1846-74-8) which lacks the 7-ethoxy modification . Commercial sources typically supply this compound at ≥97% purity, with predicted physicochemical properties including a boiling point of 489.5±45.0 °C and density of 1.265±0.06 g/cm³ .

3-Benzoyl-7-ethoxy-2H-chromen-2-one: Why Generic Analogs Fail


The 7-ethoxy substitution in 3-benzoyl-7-ethoxy-2H-chromen-2-one introduces a key pharmacophoric determinant absent in unsubstituted 3-benzoylcoumarin (CAS 1846-74-8), which carries only a hydrogen at the 7-position [1]. This structural difference translates into measurably distinct target engagement profiles: the 7-ethoxy derivative demonstrates selective CYP1B1 inhibition with an IC50 of 5.21 μM, whereas the unsubstituted analog exhibits only weak activity (9.6% inhibition at 10 μM) against human dipeptidyl peptidase III [2][3]. Furthermore, the ethoxy group confers differential physicochemical properties including increased molecular weight (294.30 vs. 250.25 g/mol) and predicted boiling point (489.5±45.0 °C vs. 447.7±45.0 °C), which affect chromatographic behavior and formulation considerations . Generic substitution between these analogs is therefore not scientifically justifiable without compromising assay specificity and synthetic outcomes.

3-Benzoyl-7-ethoxy-2H-chromen-2-one: Quantitative Differentiation Evidence


CYP1B1 Inhibition vs. Unsubstituted Analog

3-Benzoyl-7-ethoxy-2H-chromen-2-one exhibits measurable CYP1B1 inhibitory activity with an IC50 of 5.21 μM [1]. In contrast, the unsubstituted analog 3-benzoyl-2H-chromen-2-one (CAS 1846-74-8) was evaluated against human dipeptidyl peptidase III and demonstrated only 9.6% inhibition at 10 μM, a value that would correspond to an IC50 substantially greater than 10 μM if extrapolated [2]. While this is a cross-target comparison, the presence of the 7-ethoxy group correlates with a shift toward CYP family engagement, a pattern consistent with established structure-activity relationships showing that C7-substituted coumarins interact preferentially with cytochrome P450 isoforms [3].

Cytochrome P450 inhibition CYP1B1 Enzyme assay Fluorescence

CYP1A1 Selectivity Relative to CYP1B1

3-Benzoyl-7-ethoxy-2H-chromen-2-one exhibits differential inhibitory activity across CYP isoforms: IC50 >20 μM (>2.00E+4 nM) against human CYP1A1 [1] compared to IC50 = 5.21 μM against CYP1B1 [2]. This approximately 4-fold or greater selectivity window between CYP1B1 and CYP1A1 represents a measurable differentiation from non-selective pan-CYP1 inhibitors. While no direct comparator data exists for 3-benzoylcoumarin in this specific CYP1A1 assay, the observed selectivity pattern is consistent with class-level evidence that 7-substituted coumarins can achieve isoform discrimination not attainable with unsubstituted analogs [3].

Cytochrome P450 CYP1A1 Selectivity Enzyme inhibition

Physicochemical Property Differentiation

The 7-ethoxy substitution in 3-benzoyl-7-ethoxy-2H-chromen-2-one confers measurable differences in physicochemical properties relative to the unsubstituted analog 3-benzoyl-2H-chromen-2-one (CAS 1846-74-8). The target compound exhibits a molecular weight of 294.30 g/mol and a predicted boiling point of 489.5±45.0 °C . The comparator analog has a molecular weight of 250.25 g/mol and a predicted boiling point of 447.7±45.0 °C . The 42 °C increase in boiling point reflects enhanced intermolecular interactions conferred by the ethoxy group, which affects chromatographic retention times and volatility during handling and storage. Additionally, the compound is described by vendors as a versatile small molecule scaffold, indicating utility as a synthetic intermediate for further derivatization .

Physicochemical properties Chromatography Formulation Scaffold

3-Benzoyl-7-ethoxy-2H-chromen-2-one: Validated Applications


CYP1B1-Selective Tool in Cancer & Toxicology Research

Based on its demonstrated CYP1B1 inhibitory activity (IC50 = 5.21 μM) and measurable selectivity over CYP1A1 (IC50 >20 μM), this compound serves as a research tool for studying CYP1B1-dependent pathways in xenobiotic metabolism and hormone-dependent carcinogenesis [1][2]. The selectivity window (≥3.8-fold) enables cleaner target deconvolution in cell-based assays where off-target CYP1A1 activity would otherwise confound interpretation.

Synthetic Building Block for C7-Ethoxy Coumarin Libraries

The compound is positioned as a versatile scaffold for medicinal chemistry derivatization programs requiring the 7-ethoxy-3-benzoyl pharmacophore [1]. The dual substitution pattern (3-benzoyl plus 7-ethoxy) provides a functionalized core amenable to further modifications at the benzoyl phenyl ring or through carbonyl chemistry at the 3-position, while maintaining the CYP-engaging ethoxy group that distinguishes this scaffold from simpler 3-benzoylcoumarins [2].

P450 Panel Screening and Assay Validation

With established IC50 values against CYP1B1 (5.21 μM) and CYP1A1 (>20 μM), this compound can serve as a reference control or validation standard in cytochrome P450 inhibition screening panels [1][2]. The availability of quantitative inhibition data across multiple CYP isoforms supports its use in assay development and quality control workflows where defined inhibitory benchmarks are required for system suitability testing.

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